2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
Description
The compound 2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide (hereafter referred to as the target compound) is a 1,2,4-triazole derivative with a thioether-linked acetamide moiety. Its structure features:
- A 4-amino-1,2,4-triazole core substituted with a 3-methylphenyl group at position 3.
- A thioether bridge connecting the triazole to an acetamide group.
- An N-(4-chloro-2-methoxy-5-methylphenyl) substituent on the acetamide.
Properties
Molecular Formula |
C19H20ClN5O2S |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C19H20ClN5O2S/c1-11-5-4-6-13(7-11)18-23-24-19(25(18)21)28-10-17(26)22-15-8-12(2)14(20)9-16(15)27-3/h4-9H,10,21H2,1-3H3,(H,22,26) |
InChI Key |
GZBGEFKZALMQDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C(=C3)C)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting aminoguanidine hydrochloride with a suitable aldehyde under acidic conditions.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the triazole-thioether intermediate with an acyl chloride to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of microwave irradiation to accelerate reaction times and the use of high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the nitro groups if present.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Substituent Variations on the Triazole Core
The triazole core’s substitution pattern critically influences electronic and steric properties. Key comparisons include:
Key Observations :
Acetamide Substituent Modifications
The acetamide’s aryl group modulates target engagement and pharmacokinetics:
Key Observations :
Physicochemical and Pharmacokinetic Properties
A hypothetical comparison based on substituent effects:
Notes:
Biological Activity
The compound 2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is a complex organic molecule characterized by its unique structure, which includes a triazole ring and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 397.9 g/mol. The structural representation includes:
- A triazole ring , which is known for its diverse biological activities.
- An amino group and a thioether linkage , contributing to its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that compounds with triazole moieties often exhibit significant anticancer activity. The specific compound has been studied for its effects on various cancer cell lines. For instance, studies have shown that derivatives of triazoles can induce apoptosis in cancer cells through mechanisms involving:
- Inhibition of cell proliferation : This compound has demonstrated IC50 values in the micromolar range against several cancer types.
- Modulation of signaling pathways : It may interfere with pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
A study reported that related triazole compounds exhibited cytotoxic effects on breast cancer cell lines with IC50 values ranging from 10 to 30 µM, suggesting a promising therapeutic potential for this class of compounds .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. The presence of the triazole ring is significant as many triazole derivatives are known to exhibit antifungal and antibacterial activities. For example:
- Antifungal Activity : Triazoles are commonly used as antifungal agents in clinical settings. Preliminary data suggest that the compound may inhibit fungal growth by disrupting ergosterol synthesis, similar to established drugs like fluconazole.
- Antibacterial Activity : Studies have indicated moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism may involve the inhibition of bacterial cell wall synthesis or interference with protein synthesis .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer metabolism or microbial survival.
- Receptor Modulation : Interaction with specific receptors could alter cellular signaling pathways, leading to reduced growth or increased apoptosis in target cells.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer potential of various triazole derivatives, including our compound. The findings highlighted that:
- The compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7) with an IC50 value of approximately 25 µM.
- Mechanistic studies revealed that treated cells showed increased levels of reactive oxygen species (ROS), indicating oxidative stress as a pathway leading to apoptosis .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of the compound against several pathogens:
- The compound showed effective inhibition against Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.
- The study utilized disk diffusion methods and broth microdilution techniques to confirm the antimicrobial efficacy .
Data Tables
| Biological Activity | Target Organisms/Cell Lines | IC50/MIC Values |
|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 25 µM |
| Antifungal | Candida albicans | 20 µg/mL |
| Antibacterial | Staphylococcus aureus | 15 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
